Beta-Aspartame is a variant of Aspartame, an artificial sweetener widely used in various food and beverage products . It has the molecular formula C14H18N2O5 .
A novel industrial aspartame production route involves the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase . The route also involves the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .
The molecular weight of Beta-Aspartame is 294.30 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [ (2 S )-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid . The InChI is InChI=1S/C14H18N2O5/c1-21-14 (20)11 (7-9-5-3-2-4-6-9)16-12 (17)8-10 (15)13 (18)19/h2-6,10-11H,7-8,15H2,1H3, (H,16,17) (H,18,19)/t10-,11-/m0/s1 .
The synthesis of Beta-Aspartame involves enzymatic and chemical reactions. The enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase is followed by the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl .
Clarifying Health Effects: Despite numerous studies, the long-term health consequences of aspartame consumption remain a subject of ongoing debate. Future research should focus on conducting well-designed, large-scale, long-term studies to address these uncertainties comprehensively. [, ]
Understanding Individual Variability: Emerging evidence suggests that individual responses to aspartame may vary based on factors such as genetics, gut microbiota composition, and overall diet. Further research is needed to elucidate these individual differences and their implications for health. []
Exploring Alternatives: Given the ongoing debate surrounding aspartame’s safety, research into alternative low-calorie sweeteners with improved safety profiles is crucial. []
Investigating Potential Therapeutic Applications: Studies exploring aspartame’s potential in areas such as corrosion inhibition warrant further investigation. []
Beta-Aspartame, commonly referred to simply as aspartame, is a low-calorie artificial sweetener used extensively in food and beverage products. It is synthesized from two amino acids: L-phenylalanine and L-aspartic acid. This compound is classified as a dipeptide methyl ester and is recognized for its sweetness, which is approximately 200 times sweeter than sucrose.
Aspartame is derived from natural sources, specifically the amino acids L-phenylalanine and L-aspartic acid, both of which are found in various protein-containing foods. The synthesis of aspartame typically involves chemical processes that convert these amino acids into the sweetener.
Aspartame falls under the category of non-nutritive sweeteners and is classified as a food additive. Its E number is E951, which indicates its approval for use in food products across many countries.
Aspartame can be synthesized using several methods, primarily through chemical synthesis or enzymatic processes. One notable method involves the reaction of N-protected L-aspartic anhydride with L-phenylalanine methyl ester. This process can be optimized by varying reaction conditions such as temperature, pH, and the presence of solvents.
The synthesis process may utilize various organic acids as catalysts, including formic acid or m-chlorobenzoic acid. Reaction temperatures typically range from 10°C to the boiling point of the mixture, with reaction times varying from 2 to 40 hours. The final product is often purified by precipitation methods, where aspartame crystallizes out of solution and can be collected through filtration .
The molecular formula of aspartame is C₁₄H₁₈N₂O₅, and it has a molecular weight of approximately 294.3 g/mol. The structure consists of two amino acid residues linked by a peptide bond with a methyl ester group attached to the carboxylic acid of L-aspartic acid.
The structural representation shows that aspartame contains one chiral center at the phenylalanine residue, leading to potential stereoisomerism. The compound's three-dimensional configuration plays a crucial role in its sweetness perception by human taste receptors.
Aspartame undergoes hydrolysis in the gastrointestinal tract, where it breaks down into its constituent amino acids: L-phenylalanine, L-aspartic acid, and methanol. This reaction is facilitated by digestive enzymes such as esterase and peptidases.
The metabolic pathway involves the conversion of methanol into formaldehyde and then to formic acid in the liver. While these metabolites can be toxic at high concentrations, they are generally present in safe amounts when aspartame is consumed within recommended limits .
The sweetness of aspartame arises from its interaction with taste receptors on the tongue. When consumed, aspartame is hydrolyzed into its constituent amino acids, which are absorbed into the bloodstream. The sweet taste is primarily attributed to L-phenylalanine's structure interacting with specific receptors.
Research indicates that the sweetness perception can vary based on individual genetic differences in taste receptor sensitivity. Furthermore, studies have shown that excessive consumption may lead to adverse effects due to elevated levels of its metabolites .
Aspartame appears as a white crystalline powder with a slightly sweet taste. It has a melting point around 246°C and is soluble in water but insoluble in organic solvents like ethanol.
Aspartame is widely used in the food industry as a sugar substitute in diet beverages, low-calorie foods, and various confectionery products. Additionally, it serves research purposes in studies related to metabolism and taste perception due to its unique properties compared to other sweeteners.
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